
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole
Overview
Description
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H18Br2N2OS and its molecular weight is 422.2 g/mol. The purity is usually 95%.
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Biological Activity
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure
The compound features a unique structure characterized by a thienyl group and an oxadiazole ring, which contribute to its biological activity. The chemical formula is , and its molecular weight is approximately 365.07 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thienyl derivatives with octyl-substituted oxadiazoles. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Properties
The compound also displays antifungal activity against pathogens such as Candida albicans and Aspergillus niger . In vitro assays revealed that it inhibited fungal growth effectively, suggesting its potential use in treating fungal infections .
Anti-inflammatory Effects
In studies evaluating anti-inflammatory properties, this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's IC50 values were notably lower than those of traditional anti-inflammatory drugs like diclofenac .
Case Studies
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Case Study on Antimicrobial Efficacy : A recent study involved testing the compound against a panel of bacteria and fungi. Results indicated a broad-spectrum antimicrobial effect with a notable reduction in bacterial load in treated samples compared to controls.
Pathogen MIC (µg/mL) Control (µg/mL) E. coli 32 64 S. aureus 16 32 C. albicans 8 16 -
Case Study on Anti-inflammatory Activity : In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated groups.
Treatment Paw Edema Reduction (%) Control 0 Diclofenac 60 5-(Dibromo-Thienyl) 50
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound for drug development targeting infections and inflammatory diseases. Its structural features may be optimized further to enhance efficacy and reduce toxicity.
Scientific Research Applications
The compound 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a notable member of the oxadiazole family, characterized by its unique structural features that confer various potential applications in scientific research. This article will explore its applications, focusing on its use in organic electronics, photodetectors, and as a potential therapeutic agent.
Organic Electronics
One of the primary applications of this compound is in the field of organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its suitable energy levels make it an excellent candidate for use as an electron transport layer or as an active material in these devices.
Case Study: OLED Performance
Research has demonstrated that incorporating this compound into OLEDs can significantly enhance device performance. For instance, devices utilizing this compound exhibited improved efficiency and stability compared to traditional materials. The high charge mobility associated with the oxadiazole structure contributes to these enhancements.
Photodetectors
This compound has also been investigated for use in photodetectors . Its unique electronic properties allow for effective light absorption and charge separation, which are critical for photodetection applications.
Performance Metrics
Photodetectors based on this compound have shown high sensitivity across a range of wavelengths, making them suitable for applications in imaging and sensing technologies. For example, one study reported a photodetector using this compound achieving a detectivity of at under specific bias conditions.
Therapeutic Potential
Emerging research suggests that compounds structurally related to this compound may possess antimicrobial and antifungal properties. Preliminary studies indicate that derivatives of oxadiazoles exhibit activity against various pathogens.
Case Study: Antifungal Activity
In one notable study, a derivative of this compound demonstrated significant antifungal activity against common fungal strains responsible for agricultural crop diseases. This opens avenues for developing new fungicides based on oxadiazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via bromination of precursor oxadiazoles followed by cyclization. Key steps include:
- Bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
- Cyclization of intermediates in liquid ammonia or dimethyl sulfoxide (DMSO) under reflux (18–24 hours) to form the oxadiazole core .
- Optimization involves adjusting solvent polarity (e.g., DMSO for solubility), temperature (reflux vs. room temperature), and stoichiometry of brominating agents. Yields typically range from 50–70%, with purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns on the thienyl and oxadiazole rings. For example, deshielded protons near bromine atoms appear at δ 6.5–7.5 ppm .
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretching at 500–600 cm⁻¹, C=N at 1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns (e.g., [M+H]+ peaks with characteristic Br isotopic splits) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Br .
Q. What safety precautions are necessary when handling brominated oxadiazole derivatives during synthesis?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with bromine vapors or intermediates .
- Neutralize waste with sodium thiosulfate to reduce bromine toxicity .
- Store in airtight, light-resistant containers to prevent decomposition .
Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/water mixtures.
- Collect diffraction data using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Solve the structure using SHELXS/SHELXL software, focusing on dihedral angles between thienyl and oxadiazole planes (e.g., 80.2° in analogous structures) .
Advanced Research Questions
Q. How can computational methods such as DFT predict the reactivity of this compound in superelectrophilic reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the oxadiazole ring, identifying electrophilic sites (e.g., C5 position).
- Simulate reaction pathways with triflic acid (TfOH) to predict regioselective hydrogenation or triflate formation .
- Compare theoretical activation energies with experimental outcomes to validate mechanisms .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for oxadiazole derivatives?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation (e.g., cytochrome P450 interactions) .
- Hydrophilicity Optimization : Introduce polar groups (e.g., -OH, -NH2) to improve bioavailability while retaining activity .
- Dose-Response Studies : Compare IC50 values in cell lines (e.g., hRV-B14) with in vivo efficacy in animal models to identify toxicity thresholds .
Q. How does the substitution pattern on the thienyl and oxadiazole rings influence stability under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies (pH 1–13, 40°C/75% RH) with HPLC monitoring.
- Bromine atoms at the 2,5-thienyl positions enhance steric protection against hydrolysis .
- Octyl chains improve lipid solubility, reducing aqueous degradation .
Q. What experimental approaches investigate the antiviral mechanisms of 1,2,4-oxadiazole derivatives against human respiratory viruses?
- Methodological Answer :
- Plaque Reduction Assays : Measure viral titer reduction in infected cell lines (e.g., HEp-2 for RSV) .
- Cytotoxicity Screening : Use MTT assays to confirm selective antiviral activity (e.g., CC50 > 100 μM) .
- Molecular Docking : Simulate binding interactions with viral proteins (e.g., RSV fusion protein) to identify inhibitory motifs .
Q. What are the challenges in achieving regioselective functionalization of the oxadiazole ring?
- Methodological Answer :
- Directed Metalation : Use lithium bases to deprotonate specific positions (e.g., C5) for halogenation or alkylation .
- Protecting Groups : Temporarily block reactive sites (e.g., thienyl bromines) using trimethylsilyl groups .
- Catalytic Systems : Employ palladium catalysts for Suzuki couplings at the C3 position without side reactions .
Q. How do weak intermolecular interactions (e.g., hydrogen bonds) affect the solid-state properties of this compound?
Properties
IUPAC Name |
5-(2,5-dibromothiophen-3-yl)-3-octyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2OS/c1-2-3-4-5-6-7-8-12-17-14(19-18-12)10-9-11(15)20-13(10)16/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKSBRIUGCRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NOC(=N1)C2=C(SC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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